molecular formula C9H6N2O3 B8741296 [1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one

[1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No. B8741296
M. Wt: 190.16 g/mol
InChI Key: DOWPGVIKVJMLNI-UHFFFAOYSA-N
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Patent
US06335344B1

Procedure details

A mixture of 6-amino-benzo[1,3]dioxole-5-carboxylic acid (4.3 g, 23.7 mmol) and formamide (15 mL) was heated to 140° C. for 2 hours, then to 170° C. for 2 hours. After cooling to room temperature, precipitate was collected to give 7H-[1,3]dioxolo[4,5-g]quinazolin-8-one (1.11 g, 27%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:11]([OH:13])=O)=[CH:4][C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1.[CH:14]([NH2:16])=O>>[O:9]1[C:5]2=[CH:4][C:3]3[C:11](=[O:13])[NH:16][CH:14]=[N:1][C:2]=3[CH:10]=[C:6]2[O:7][CH2:8]1

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
NC=1C(=CC2=C(OCO2)C1)C(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
precipitate was collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1COC=2C1=CC=1C(NC=NC1C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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